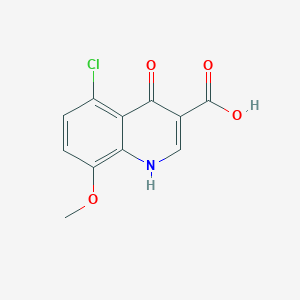
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is a compound with the molecular weight of 261.32 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of compounds like 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contributes to the planarity of the molecule .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid involves the reaction of 3-thiophenecarboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base to form the intermediate 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid chloride. This intermediate is then treated with a base and water to yield the final product.", "Starting Materials": [ "3-thiophenecarboxylic acid", "pyrrolidine-1-sulfonyl chloride", "base", "water" ], "Reaction": [ "Step 1: 3-thiophenecarboxylic acid is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid chloride.", "Step 2: The intermediate is then treated with a base, such as sodium hydroxide, and water to yield the final product, 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid." ] } | |
CAS-Nummer |
1041566-27-1 |
Produktname |
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid |
Molekularformel |
C9H11NO4S2 |
Molekulargewicht |
261.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




